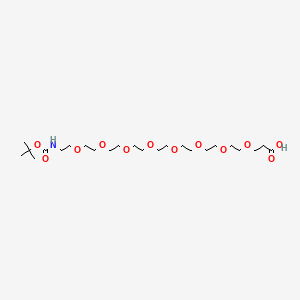![molecular formula C14H11FO3 B1439833 5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1184821-08-6](/img/structure/B1439833.png)
5'-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Übersicht
Beschreibung
5-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (FMBPCA) is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a fluorinated analog of the naturally occurring compound, 2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (MBPCA). FMBPCA has been studied extensively due to its unique properties and potential applications in a wide range of fields, including biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling Applications
A study by Hirano et al. (2004) introduced a novel fluorophore, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibiting strong fluorescence across a wide pH range in aqueous media. This fluorophore's stability and pronounced fluorescence make it an excellent candidate for biomedical analysis, particularly as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential application in detecting and quantifying biological and chemical samples Hirano et al., 2004.
Antibacterial Activity
Hansen et al. (2005) synthesized derivatives of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid and assessed their antibacterial activity. These compounds were evaluated for their ability to inhibit bacterial protein synthesis and exhibited moderate whole-cell antibacterial activity. This research highlights the compound's potential utility in developing new antibacterial agents Hansen et al., 2005.
Organic Synthesis
Tagat et al. (2002) reported the synthesis of mono- and difluoronaphthoic acids, including methods to synthesize various fluorinated naphthoic acids. These compounds are of interest due to their structural presence in biologically active compounds. The methodologies developed provide new routes to synthesize these fluorinated derivatives, which could be crucial in medicinal chemistry and materials science Tagat et al., 2002.
Fluorescence Quenching Studies
Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, noting a negative deviation from the Stern-Volmer equation. This study contributes to understanding the fluorescence quenching mechanisms in boronic acid derivatives, which can be applied in sensor technology and fluorescence microscopy Geethanjali et al., 2015.
Eigenschaften
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-6-11(15)8-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNSTHOIDILRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680823 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184821-08-6 | |
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1439753.png)










